1-(3-azetidinyl)Piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-azetidinyl)piperazine is a compound that features a unique combination of azetidine and piperazine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule results in a compound with interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-azetidinyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the ring opening of aziridines under the action of N-nucleophiles. Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Chemical Reactions Analysis
1-(3-azetidinyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more stable than related aziridines and allows for unique reactivity under appropriate reaction conditions . Common reagents used in these reactions include carbon nucleophiles and metalated azetidines. Major products formed from these reactions include functionalized azetidines and polymer synthesis applications .
Scientific Research Applications
1-(3-azetidinyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules and natural products. In biology, it is employed in drug discovery and development, particularly in the design of central nervous system-targeting pharmaceuticals . In medicine, it is used in the development of antihypertensive calcium channel blockers, mitogen-activated protein kinase inhibitors, and oral anticoagulants . In industry, it is utilized in polymer synthesis and as a chiral template .
Mechanism of Action
The mechanism of action of 1-(3-azetidinyl)piperazine involves its interaction with molecular targets and pathways. For example, piperazine compounds mediate their effects by binding directly and selectively to muscle membrane gamma-aminobutyric acid (GABA) receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism . This mechanism is particularly relevant in the context of anthelmintic activity, where the compound paralyzes parasites, allowing the host body to expel them.
Comparison with Similar Compounds
1-(3-azetidinyl)piperazine can be compared with other similar compounds, such as aziridines, pyrrolidines, and other piperazine derivatives. Aziridines are less stable and more difficult to handle due to higher ring strain, while pyrrolidines are unreactive . Piperazine derivatives, on the other hand, show a wide range of biological and pharmaceutical activities, making them valuable in drug development . The unique combination of azetidine and piperazine rings in this compound provides a balance of stability and reactivity, making it a versatile compound for various applications.
Similar Compounds
- Aziridines
- Pyrrolidines
- Piperazine derivatives
Properties
IUPAC Name |
1-(azetidin-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c1-3-10(4-2-8-1)7-5-9-6-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFQVUAASHWECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.